molecular formula C22H28N2O4S B12483543 2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B12483543
M. Wt: 416.5 g/mol
InChI Key: VFENKTXKSMMOBU-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide core, substituted with methoxy, methyl, pyrrolidinyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine.

    Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the pyrrolidinyl and phenylethyl groups: These groups can be introduced through nucleophilic substitution reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the specific reaction, but typically involve the use of solvents such as dichloromethane, ethanol, or water, and may require heating or cooling to achieve the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or alkanes.

Scientific Research Applications

2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. Examples include:

  • 2-methoxy-5-(2-oxo-propyl)benzenesulfonamide
  • 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
  • N-(5-methoxy-2-methylsulfanyl-pyrimidin-4-yl)-benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-methoxy-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C22H28N2O4S/c1-18-10-11-20(28-2)21(16-18)29(26,27)24(15-12-19-8-4-3-5-9-19)17-22(25)23-13-6-7-14-23/h3-5,8-11,16H,6-7,12-15,17H2,1-2H3

InChI Key

VFENKTXKSMMOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCC3

Origin of Product

United States

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